molecular formula C9H15N3 B6204314 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine CAS No. 1565369-89-2

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

Cat. No. B6204314
CAS RN: 1565369-89-2
M. Wt: 165.2
InChI Key:
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Description

The compound “1,5,6,7-tetrahydro-4H-indazol-4-one” is a novel class of SARS-CoV-2 main protease (Mpro) inhibitors . It has been used in the design of compounds for synthesis and evaluation .


Synthesis Analysis

The synthesis of similar compounds has been achieved through computer-aided design, molecular docking, molecular dynamics simulation, and MM/GBSA calculations . These methods were used for selecting compounds for synthesis and evaluation .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using computer-aided design and molecular dynamics simulations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied using various methods, including molecular docking and MM/GBSA calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods, including molecular docking and MM/GBSA calculations .

Mechanism of Action

The mechanism of action of similar compounds involves inhibiting the SARS-CoV-2 main protease (Mpro) .

Future Directions

The future directions for research on similar compounds could involve further optimization of the hit compounds and exploration of their medicinal properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine involves the reduction of 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid followed by the conversion of the resulting acid to the corresponding amine.", "Starting Materials": [ "1-ethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Sodium hydroxide", "Ammonium chloride" ], "Reaction": [ "1. Dissolve 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid in ethanol.", "2. Add a solution of sodium borohydride in ethanol dropwise to the reaction mixture while stirring.", "3. After the addition is complete, stir the reaction mixture for an additional 2 hours.", "4. Add hydrochloric acid to the reaction mixture to adjust the pH to around 2.", "5. Extract the product with ethyl acetate and dry over magnesium sulfate.", "6. Concentrate the ethyl acetate solution to obtain the crude product.", "7. Dissolve the crude product in ethanol and add sodium hydroxide solution to adjust the pH to around 10.", "8. Add ammonium chloride to the reaction mixture and stir for 2 hours.", "9. Extract the product with ethyl acetate and dry over magnesium sulfate.", "10. Concentrate the ethyl acetate solution to obtain the pure product, 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine." ] }

CAS RN

1565369-89-2

Product Name

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

Molecular Formula

C9H15N3

Molecular Weight

165.2

Purity

91

Origin of Product

United States

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